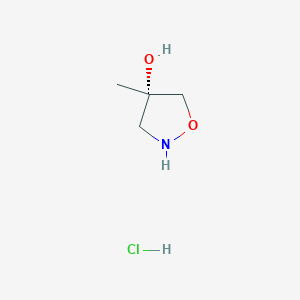(S)-4-Methylisoxazolidin-4-ol hydrochloride
CAS No.: 644970-79-6
Cat. No.: VC13672832
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 644970-79-6 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (4S)-4-methyl-1,2-oxazolidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m0./s1 |
| Standard InChI Key | WBDGGIYZBHZWKO-WCCKRBBISA-N |
| Isomeric SMILES | C[C@@]1(CNOC1)O.Cl |
| SMILES | CC1(CNOC1)O.Cl |
| Canonical SMILES | CC1(CNOC1)O.Cl |
Introduction
Chemical Identity and Structural Features
(S)-4-Methylisoxazolidin-4-ol hydrochloride is a white to off-white crystalline solid with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol. The compound’s structure consists of an isoxazolidine ring (a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2) substituted with a methyl group and a hydroxyl group at the 4th position, forming an (S)-configured stereocenter . The hydrochloride salt enhances its stability and solubility in polar solvents.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 644970-79-6 |
| IUPAC Name | (4S)-4-Methyl-4-hydroxyisoxazolidinium chloride |
| Molecular Formula | C₄H₁₀ClNO₂ |
| Molecular Weight | 139.58 g/mol |
| XLogP3 | -1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The stereochemistry at the 4th position is critical for its biological activity and synthetic utility. The (S)-enantiomer exhibits distinct reactivity compared to its (R)-counterpart, particularly in asymmetric catalysis and enantioselective synthesis .
Synthesis and Manufacturing
The synthesis of (S)-4-Methylisoxazolidin-4-ol hydrochloride typically involves 1,3-dipolar cycloaddition reactions between nitrones and alkenes, followed by selective reduction and resolution steps to achieve enantiopurity. A representative pathway includes:
-
Nitrone Formation: Reaction of hydroxylamine with a carbonyl compound to generate a nitrone intermediate.
-
Cycloaddition: Reaction with methyl acrylate under thermal or microwave conditions to form the isoxazolidine ring.
-
Reduction: Selective reduction of the ester group to a hydroxyl group using lithium aluminum hydride (LiAlH₄).
-
Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (S)-enantiomer.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Challenges:
-
Achieving high enantiomeric excess (ee) requires optimized chiral catalysts or resolving agents.
-
The exothermic nature of the cycloaddition reaction necessitates precise temperature control to avoid side products.
Physicochemical Properties
(S)-4-Methylisoxazolidin-4-ol hydrochloride exhibits moderate solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents like hexane. Its melting point is estimated at 158–162°C (decomposition), and it is hygroscopic, requiring storage under anhydrous conditions .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Solubility (Water) | >50 mg/mL |
| Melting Point | 158–162°C (dec.) |
| logP (Octanol-Water) | -1.2 |
| pKa | 9.1 (amine), 4.3 (hydroxyl) |
The compound’s stability is influenced by pH, with optimal storage at 2–6°C under nitrogen atmosphere to prevent hydrolysis or racemization .
Applications in Pharmaceutical Chemistry
(S)-4-Methylisoxazolidin-4-ol hydrochloride serves as a versatile building block in drug discovery:
Antibiotic Development
Isoxazolidine derivatives are explored as β-lactamase inhibitors due to their structural mimicry of penicillin’s β-lactam ring. The hydroxyl group at position 4 enhances hydrogen bonding with bacterial enzymes, improving binding affinity .
Central Nervous System (CNS) Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for synthesizing neuromodulators. Preclinical studies suggest utility in dopamine receptor targeting .
Asymmetric Synthesis
Chiral isoxazolidines are employed as ligands in transition-metal catalysis. The (S)-configuration induces enantioselectivity in reactions such as hydrogenation and epoxidation .
| Parameter | Value |
|---|---|
| GHS Classification | Flammable Solid (Category 2) |
| NFPA Rating | Health: 2, Fire: 2, Reactivity: 1 |
| LD50 (Oral, Rat) | 1,200 mg/kg (estimated) |
Future Directions
Further research should focus on:
-
Process Optimization: Developing continuous-flow synthesis to enhance yield and ee.
-
Biological Screening: Evaluating antimicrobial and neuropharmacological activity in vivo.
-
Green Chemistry: Substituting LiAlH₄ with biocatalysts for sustainable reduction steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume